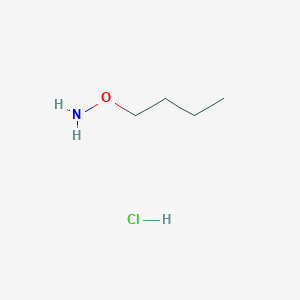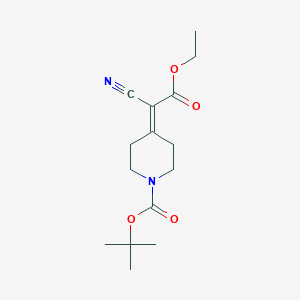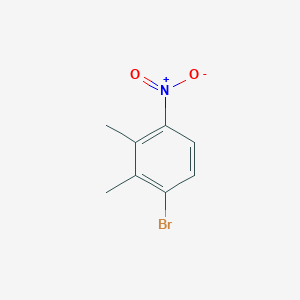
O-丁基羟胺盐酸盐
描述
O-butylhydroxylamine hydrochloride is an organic compound with the chemical formula C4H11NO · HCl. It is a white or white granular crystalline solid. This compound is primarily used as a reagent in organic synthesis, particularly for the protection and temporary inhibition of acid-sensitive groups such as alcohols, ketones, and aldehydes .
科学研究应用
O-butylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用机制
Target of Action
O-butylhydroxylamine hydrochloride is a versatile reagent used in various chemical reactions. The primary targets of this compound are organic molecules that can undergo oxidation-reduction reactions . It’s also used in the preparation of N-tert-butoxyamino acids .
Mode of Action
The compound acts as an oxidizing agent in chemical reactions . It interacts with its targets by donating an oxygen atom, which can lead to the formation of new bonds and changes in the molecular structure of the target .
Biochemical Pathways
O-butylhydroxylamine hydrochloride is involved in various biochemical pathways, particularly those involving oxidation-reduction reactions . It can affect downstream effects such as the formation of new organic compounds and the modification of existing ones .
Pharmacokinetics
Given its chemical properties, it is likely to be soluble in water , which could influence its bioavailability.
Result of Action
The result of O-butylhydroxylamine hydrochloride’s action is the formation of new compounds or the modification of existing ones . For example, it has been used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride .
Action Environment
The action of O-butylhydroxylamine hydrochloride can be influenced by various environmental factors. For instance, it is relatively stable under normal conditions, but it can decompose under high temperatures or in the presence of fire or oxidizing agents . Therefore, it should be stored in a dry, cool place, away from fire sources and flames .
生化分析
Biochemical Properties
O-butylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of N-methyl-O-butylhydroxylamine hydrochloride, which is a substrate for the unambiguous synthesis of N-hydroxy peptides . The compound’s interaction with enzymes such as matrix metalloproteinases (MMPs) and its role as an inhibitor in these reactions highlight its importance in biochemical studies .
Cellular Effects
O-butylhydroxylamine hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides . These interactions can lead to changes in cellular metabolism and gene expression, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of O-butylhydroxylamine hydrochloride involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it is involved in the synthesis of biologically active molecules such as CGS 25966 derivatives, which are used as MMP inhibitors . These interactions result in changes in gene expression and cellular function, highlighting the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-butylhydroxylamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that O-butylhydroxylamine hydrochloride is stable under inert gas conditions and at room temperature . Its long-term effects on cellular function in in vitro or in vivo studies are still being investigated.
Dosage Effects in Animal Models
The effects of O-butylhydroxylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can lead to adverse effects such as skin irritation and eye irritation . Therefore, it is essential to determine the optimal dosage to avoid toxicity.
Metabolic Pathways
O-butylhydroxylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides . These interactions highlight the compound’s role in metabolic processes and its impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of O-butylhydroxylamine hydrochloride within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells. For instance, it is soluble in water and methanol, which facilitates its transport within biological systems . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
O-butylhydroxylamine hydrochloride’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in biochemical reactions . These interactions highlight the importance of subcellular localization in determining the compound’s biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: O-butylhydroxylamine hydrochloride can be synthesized through the reaction of butylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically involves the use of solvents such as diethyl ether and dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of O-butylhydroxylamine hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
化学反应分析
Types of Reactions: O-butylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It can react with acid-sensitive groups to form stable O-butoxyamine esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The reaction with acid-sensitive groups typically involves mild acidic or basic conditions.
Major Products Formed:
Oximes: Formed from the oxidation of O-butylhydroxylamine hydrochloride.
Primary Amines: Formed from the reduction process.
O-butoxyamine Esters: Formed from substitution reactions with acid-sensitive groups.
相似化合物的比较
- O-tert-butylhydroxylamine hydrochloride
- O-benzylhydroxylamine hydrochloride
- Methoxyamine hydrochloride
- O-phenylhydroxylamine hydrochloride
- O-ethylhydroxylamine hydrochloride
Comparison: O-butylhydroxylamine hydrochloride is unique in its ability to form stable esters with acid-sensitive groups, making it particularly useful in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical reactions .
属性
IUPAC Name |
O-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRNQWVAPCTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484274 | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4490-82-8 | |
| Record name | Hydroxylamine, O-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Butylhydroxylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)







